molecular formula C9H4Cl3N3O3 B1472941 2-(3-Nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole CAS No. 1432053-88-7

2-(3-Nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole

Cat. No. B1472941
CAS RN: 1432053-88-7
M. Wt: 308.5 g/mol
InChI Key: QVQSNFMYUIFUEE-UHFFFAOYSA-N
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Description

The compound is an organic compound based on its structure. It contains a nitrophenyl group, a trichloromethyl group, and an oxadiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds like 3-nitrochalcone and 2-methyl-3-nitrophenyl acetate are synthesized through various methods including the Williamson synthesis of ethers .

Scientific Research Applications

Therapeutic Potentials and Synthetic Applications

  • Broad Spectrum of Bioactivities

    The 1,3,4-oxadiazole ring, a five-membered aromatic ring, is known for its effectiveness in binding with different enzymes and receptors through weak interactions, showcasing a wide array of bioactivities. This includes anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. Such derivatives have demonstrated significant therapeutic potential across medicinal chemistry (Verma et al., 2019).

  • Synthetic Routes and Biological Roles

    The synthesis of 1,3,4-oxadiazole derivatives and their biological applications have been a focus of recent developments. Innovative methods for the synthesis and the exploration of new therapeutic species based on this scaffold have been reviewed, showcasing their importance in addressing numerous diseases (Nayak & Poojary, 2019).

  • Chemical and Pharmacological Research

    A variety of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been reported for their favorable physical, chemical, and pharmacokinetic properties, enhancing their pharmacological activity. These derivatives exhibit a range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer (Wang et al., 2022).

  • Metal-Ion Sensing Applications

    The 1,3,4-oxadiazole scaffold has also found applications beyond pharmacology, such as in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them a prominent choice for sensing applications (Sharma et al., 2022).

properties

IUPAC Name

2-(3-nitrophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N3O3/c10-9(11,12)8-14-13-7(18-8)5-2-1-3-6(4-5)15(16)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQSNFMYUIFUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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